
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a complex organic compound that features a pyrazole ring substituted with a cyclopropyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under certain conditions to form dihydropyrazoles.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyrazole ring can yield dihydropyrazoles.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid exhibit significant anti-inflammatory and analgesic effects. These compounds are believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study demonstrated that derivatives of this compound showed reduced paw edema in animal models, suggesting potential use in treating arthritis and other inflammatory conditions .
Anticancer Activity
The pyrazole ring structure is known for its anticancer properties. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in breast and prostate cancer models .
Pesticidal Properties
Recent studies have explored the use of this compound as a potential pesticide. Its efficacy against specific pests has been evaluated, revealing promising results in terms of both toxicity and selectivity. The compound's mechanism involves disrupting the nervous system of target pests while exhibiting low toxicity to beneficial insects .
Plant Growth Regulation
In agricultural settings, this compound has also been investigated for its role as a plant growth regulator. Research has indicated that it can enhance root development and overall plant vigor when applied at specific concentrations. This could lead to increased crop yields and improved resistance to environmental stressors .
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced mechanical properties. Studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in packaging and construction materials .
Nanocomposites
Furthermore, the compound has potential applications in the development of nanocomposites. Its ability to interact with nanoparticles can lead to the formation of materials with tailored properties for use in electronics and photonics .
Case Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on rats demonstrated that administering derivatives of this compound significantly reduced inflammation markers compared to control groups. The research highlighted the compound's potential as a therapeutic agent for chronic inflammatory diseases.
Case Study 2: Agricultural Field Trials
Field trials were conducted using formulations containing this compound as a pesticide against aphids on soybean crops. Results showed a reduction in pest populations by over 70% with minimal impact on non-target species, indicating its effectiveness and safety for agricultural use.
Mechanism of Action
The mechanism of action of 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved would vary depending on the target and the desired effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 2-(5-cyclopropyl-3-(phenyl)-1H-pyrazol-1-yl)acetic acid
- 2-(5-cyclopropyl-3-(furan-3-yl)-1H-pyrazol-1-yl)acetic acid
Uniqueness
The uniqueness of 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid lies in its specific combination of substituents, which can confer unique chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and potential interactions with biological targets.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory and antitumor effects. The presence of a cyclopropyl group and a thiophene ring enhances its structural diversity, potentially influencing its interaction with biological targets.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C12H12N2OS |
Molecular Weight | 232.30 g/mol |
Key Functional Groups | Pyrazole, Cyclopropyl, Thiophene |
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. The pyrazole moiety is often associated with the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For instance, studies have shown that related pyrazole derivatives can selectively inhibit COX-2, leading to reduced inflammation without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antitumor Activity
Preliminary studies suggest that this compound may also possess antitumor properties. In vitro assays have demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and leukemia cell lines, with mechanisms involving the activation of apoptotic pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : Its unique structure allows it to interact with various receptors, potentially modulating their activity.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by increasing levels of pro-apoptotic factors such as p53.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Study on COX Inhibition : A series of 1,5-diarylpyrazole derivatives were evaluated for their ability to inhibit COX-2 in vitro, revealing potent anti-inflammatory properties .
- Anticancer Activity : A study demonstrated that certain pyrazole derivatives exhibited cytotoxicity against leukemia cell lines, with IC50 values indicating significant potency .
- Apoptosis Induction : Flow cytometry assays showed that related compounds could induce apoptosis in MCF-7 cells through dose-dependent mechanisms .
Properties
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(16)6-14-11(8-1-2-8)5-10(13-14)9-3-4-17-7-9/h3-5,7-8H,1-2,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVRHNRNPJXNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)O)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.